N-(4-ethylphenyl)-3-oxobutanamide N-(4-ethylphenyl)-3-oxobutanamide
Brand Name: Vulcanchem
CAS No.: 32357-75-8
VCID: VC2348282
InChI: InChI=1S/C12H15NO2/c1-3-10-4-6-11(7-5-10)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15)
SMILES: CCC1=CC=C(C=C1)NC(=O)CC(=O)C
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

N-(4-ethylphenyl)-3-oxobutanamide

CAS No.: 32357-75-8

Cat. No.: VC2348282

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-3-oxobutanamide - 32357-75-8

Specification

CAS No. 32357-75-8
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name N-(4-ethylphenyl)-3-oxobutanamide
Standard InChI InChI=1S/C12H15NO2/c1-3-10-4-6-11(7-5-10)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15)
Standard InChI Key YSUAIVVYFQPYAX-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CC(=O)C
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)CC(=O)C

Introduction

Chemical Structure and Properties

Structural Features and Identification

N-(4-ethylphenyl)-3-oxobutanamide consists of a 4-ethylphenyl group attached to the nitrogen atom of a 3-oxobutanamide backbone. The molecular formula is C12H15NO2, with a calculated molecular weight of approximately 205.26 g/mol. The structure features several key functional groups: an amide linkage (-NHCO-), a ketone group, and a terminal methyl moiety, with the 4-ethylphenyl group providing hydrophobic character to one end of the molecule. Like structurally similar compounds, N-(4-ethylphenyl)-3-oxobutanamide likely exhibits tautomerism between keto and enol forms, with the keto form predominating in the solid state as observed in the crystal structure of N-(4-ethoxyphenyl)-3-oxobutanamide . The β-diketone moiety would be expected to twist out of planarity, with O—C⋯C—O pseudo torsion angles likely in the range of -70° to -85°, comparable to the -74.4(5)° and -83.9(5)° observed in the ethoxy analog .

The compound belongs to a family of β-keto amides that includes pharmaceutically relevant molecules such as N-(4-ethoxyphenyl)-3-oxobutanamide, which is a putative intermediate in the biotransformation of bucetin, an analgesic-antipyretic compound . Structurally, it differentiates from its ethoxy analog by having an ethyl group directly attached to the phenyl ring rather than through an oxygen atom, potentially altering its physicochemical properties and biological behavior. The compound represents an important structural motif in organic chemistry, with the specific arrangement of functional groups enabling its participation in various chemical transformations and synthetic applications. The 4-ethyl substitution on the phenyl ring introduces additional hydrophobicity and potential sites for metabolic transformation, which may influence its behavior in biological systems.

Physical and Chemical Properties

The physical properties of N-(4-ethylphenyl)-3-oxobutanamide can be reasonably estimated based on related structures. The compound would likely present as a white to off-white crystalline solid at room temperature with a melting point range potentially between 130-180°C, similar to related compounds such as N-(4-methoxyphenyl)-N3-(p-tolyl)malonamide which has a melting point of 173-174°C . In terms of solubility, the compound would be expected to be poorly soluble in water but readily soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide. Based on the reactivity patterns of similarly structured compounds, N-(4-ethylphenyl)-3-oxobutanamide would be expected to be stable under normal laboratory conditions but potentially susceptible to hydrolysis under strongly acidic or basic conditions.

PropertyValueMethod of Determination
Molecular FormulaC12H15NO2Theoretical calculation
Molecular Weight205.26 g/molTheoretical calculation
Physical StateWhite to off-white crystalline solidBased on similar compounds
Melting PointApproximately 130-180°CEstimated from related structures
SolubilityPoorly soluble in water; Soluble in organic solventsBased on structural features
Log PApproximately 1.8-2.2Estimated based on structure
pKa (amide NH)Approximately 13-14Estimated based on similar amides
StabilityStable at room temperature under normal conditionsBased on similar β-keto amides

The compound's Log P value can be estimated to be approximately 1.8-2.2, indicating moderate lipophilicity that would influence its behavior in biological systems and partition coefficients in various solvent systems. The acidic character of the methylene group between the two carbonyl functions (with an estimated pKa of approximately 10-11) enables enolization and subsequent reactions at this position, while the amide NH would have a much higher pKa (approximately 13-14). These properties collectively determine the compound's behavior in various chemical reactions and its potential interactions with biological targets or metabolic enzymes.

Spectroscopic Characteristics

The spectroscopic profile of N-(4-ethylphenyl)-3-oxobutanamide would be characterized by distinct patterns in various analytical techniques. In 1H NMR spectroscopy, characteristic signals would be expected for the aromatic protons of the 4-ethylphenyl group (approximately δ 7.0-7.5 ppm), the amide proton (approximately δ 9.8-10.1 ppm, similar to the chemical shift observed for related compounds in ), the methylene protons adjacent to the carbonyl groups (around δ 3.4 ppm), and the terminal methyl group (approximately δ 2.2-2.3 ppm). The ethyl group attached to the phenyl ring would typically show a characteristic quartet (around δ 2.6 ppm) and triplet (around δ 1.2 ppm) pattern. In 13C NMR, the carbonyl carbons would exhibit signals in the region of δ 165-200 ppm, with aromatic carbons appearing between δ 120-140 ppm.

IR spectroscopy would reveal characteristic bands for the N-H stretching vibration (approximately 3300-3400 cm-1), C=O stretching (approximately 1650-1700 cm-1 for the amide carbonyl and 1700-1720 cm-1 for the ketone carbonyl), and C-H stretching vibrations from the aromatic and aliphatic portions of the molecule. Mass spectrometry would provide molecular weight confirmation, with the molecular ion peak at m/z 205 and fragmentation patterns reflecting the compound's structural features, such as loss of the acetyl group or cleavage at the amide bond. The spectroscopic data would be consistent with the keto-enol tautomerism exhibited by the compound, potentially showing signals corresponding to both tautomeric forms in solution-state analyses, particularly in NMR studies conducted in various solvents.

Synthesis Methods

Common Synthetic Routes

The synthesis of N-(4-ethylphenyl)-3-oxobutanamide can be approached through several well-established synthetic routes, adapting methodologies used for structurally similar compounds. The most direct and commonly employed route would involve the reaction of 4-ethylaniline with diketene or ethyl acetoacetate, which serves as the source of the 3-oxobutanamide functionality. Alternatively, a condensation reaction between 4-ethylaniline and acetoacetic acid or its derivatives could be employed, potentially under acidic or basic conditions to facilitate the formation of the amide bond. Drawing parallels from the preparation of related compounds like N-(2-chloro-4-methylphenyl)-3-oxobutanamide, the reaction would proceed through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired amide product.

Based on the synthetic approach described for related compounds in search result , an efficient method for the preparation of N-(4-ethylphenyl)-3-oxobutanamide would involve the use of magnesium chloride (MgCl2) and potassium hydroxide (KOH) as catalysts in ethanol at room temperature. The reaction would utilize 4-ethylaniline and a suitable 3-oxobutanamide precursor, with the reaction progress monitored by thin-layer chromatography (TLC). After completion, the solvent would be evaporated under reduced pressure, and the crude product would be purified by flash silica gel column chromatography using an appropriate solvent system. This methodology offers advantages in terms of mild reaction conditions, relatively short reaction times, and potentially high yields, making it suitable for both laboratory-scale synthesis and larger-scale production of the target compound.

Reaction Conditions and Optimization

The optimization of reaction conditions for the synthesis of N-(4-ethylphenyl)-3-oxobutanamide would focus on parameters such as temperature, solvent choice, catalyst type and loading, and reactant ratios. Based on the synthetic protocols described for similar compounds, a typical procedure might involve stirring a mixture of 4-ethylaniline (1 equivalent), a β-keto ester or diketene (1.1-1.5 equivalents), magnesium chloride (2.2 equivalents), and potassium hydroxide (1.2 equivalents) in ethanol at room temperature for 0.5-1 hour . Temperature control is crucial, as excessively high temperatures might lead to unwanted side reactions or decomposition of sensitive intermediates, while insufficient thermal energy could result in incomplete conversion and extended reaction times.

Purification Techniques

The purification of synthesized N-(4-ethylphenyl)-3-oxobutanamide would typically involve a combination of techniques to achieve the desired level of purity. Based on the purification methods described for similar compounds in search result , initial workup might involve evaporation of the reaction solvent under reduced pressure, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water or brine to remove water-soluble impurities and inorganic salts. Subsequent purification would likely involve column chromatography using silica gel as the stationary phase and an appropriate solvent system, such as the ethyl acetate:dichloromethane:petroleum ether:triethylamine mixture described for purifying related compounds .

For larger scale preparations, recrystallization from suitable solvent systems (e.g., ethanol/water, ethyl acetate/hexane) would be a practical approach to obtain pure crystalline material. The choice of recrystallization solvent would depend on the solubility profile of both the target compound and potential impurities, with the goal of maximizing the solubility difference between them to achieve effective separation. Advanced purification techniques such as preparative HPLC might be employed for obtaining analytical-grade material or resolving particularly challenging purification issues. The final purity assessment would typically involve a combination of analytical methods, including melting point determination, TLC (single spot), HPLC (single peak), and spectroscopic techniques (NMR, IR), to ensure that the isolated compound meets the required specifications for its intended use in further research or applications.

Reactivity and Chemical Behavior

Functional Group Reactivity

N-(4-ethylphenyl)-3-oxobutanamide exhibits diverse chemical reactivity due to its multiple functional groups, making it versatile in various chemical transformations. The β-keto amide structure serves as the primary reactive center, with nucleophilic attack possible at either of the carbonyl groups. The methylene group between the two carbonyl moieties is acidic due to the electron-withdrawing effect of these adjacent groups, enabling enolization and subsequent reactions at this position. Drawing from the reactivity of similar compounds, N-(4-ethylphenyl)-3-oxobutanamide can participate in halogenation reactions, particularly at the active methylene position, as demonstrated by the dichlorination reaction observed in related structures .

The amide nitrogen can potentially undergo N-alkylation under appropriate conditions, while the ethyl group on the phenyl ring might participate in oxidation reactions or serve as a site for further functionalization. The compound can engage in condensation reactions with various carbonyl compounds to generate α,β-unsaturated systems or heterocyclic structures. As observed in the study of oxidative processes with PhI(OAc)2 and Lewis acids described in search result , 3-oxo-N-phenylbutanamide undergoes dichlorination followed by complex rearrangements, suggesting that N-(4-ethylphenyl)-3-oxobutanamide might exhibit similar behavior under oxidative conditions. These diverse reaction pathways highlight the synthetic utility of the compound as a versatile building block for accessing more complex molecular structures.

Tautomerism and Conformational Analysis

Applications and Significance

Role in Organic Synthesis

N-(4-ethylphenyl)-3-oxobutanamide serves as a valuable building block in organic synthesis due to its functionalized structure and diverse reactivity profile. The compound can act as a precursor for the synthesis of heterocyclic compounds, particularly through cyclization reactions involving the β-keto amide functionality. These heterocyclic products have potential applications in pharmaceutical research and material science. The active methylene group between the two carbonyl functions enables condensation reactions with various carbonyl compounds, leading to chalcone-like structures or more complex molecular frameworks. Based on the synthetic applications of related compounds, N-(4-ethylphenyl)-3-oxobutanamide could be employed in multicomponent reactions, where its multiple reactive sites participate in sequential transformations to rapidly generate molecular complexity.

The compound's potential to undergo halogenation at the active methylene position, as exemplified by the dichlorination reaction described in search result , provides access to halogenated derivatives with enhanced reactivity or altered physicochemical properties. These halogenated intermediates could serve as versatile precursors for further transformations, such as coupling reactions or nucleophilic substitutions. Additionally, the amide functionality could be modified through N-alkylation or N-acylation reactions, expanding the structural diversity accessible from this single compound. The ethyl group on the phenyl ring introduces a site for potential functionalization through oxidation, halogenation, or other transformations, further expanding the synthetic utility of N-(4-ethylphenyl)-3-oxobutanamide as a versatile chemical intermediate.

Potential ApplicationBasis for PredictionRelated Compounds
Analgesic ActivityStructural similarity to bucetin metabolitesN-(4-ethoxyphenyl)-3-oxobutanamide
Anti-inflammatory Agentβ-keto amide structural motifVarious 3-oxobutanamide derivatives
Antipyretic PropertiesRelationship to phenacetin congenersBucetin and related compounds
Metabolic IntermediatePotential biotransformation pathwaysN-(4-hydroxyphenyl)acetamide
Enzyme InhibitorReactive functional groupsβ-diketone-containing compounds

Based on the metabolic pathways described for bucetin in search result , N-(4-ethylphenyl)-3-oxobutanamide might undergo similar biotransformations, including oxidative dealkylation of the ethyl group, conversion of the keto group to a hydroxyl functionality, or decarboxylation reactions. These metabolic transformations could generate bioactive metabolites with distinct pharmacological profiles, underscoring the compound's relevance in pharmaceutical research and drug metabolism studies. The specific biological activity would likely depend on the compound's ability to interact with relevant biological targets, its pharmacokinetic properties, and its metabolic stability.

Analytical and Research Applications

Comparative Analysis with Related Compounds

Structural Comparisons

N-(4-ethylphenyl)-3-oxobutanamide belongs to a family of substituted phenyl-3-oxobutanamides, with structural variations primarily at the phenyl substituent position. Comparing this compound with its close analogs provides valuable insights into structure-property relationships and potential functional differences. N-(4-ethoxyphenyl)-3-oxobutanamide differs from the target compound by having an ethoxy group rather than an ethyl group at the para position of the phenyl ring, introducing an additional oxygen atom that alters the electronic properties and hydrogen-bonding capabilities of the molecule . N-(4-methoxyphenyl)-3-oxobutanamide represents another closely related analog, with a methoxy rather than an ethyl substituent, resulting in a smaller molecular size and potentially different physicochemical properties .

N-(2-chloro-4-methylphenyl)-3-oxobutanamide introduces both a chlorine atom at the ortho position and a methyl group at the para position, creating a more complex substitution pattern that affects the electronic distribution and steric environment around the amide nitrogen. These structural variations influence properties such as lipophilicity (with the ethyl group likely conferring greater lipophilicity than ethoxy or methoxy groups), hydrogen bonding capacity (with ethoxy and methoxy groups able to act as hydrogen bond acceptors, unlike the ethyl group), and metabolic stability (with different substituents potentially directing metabolism through different pathways). Understanding these structural relationships is crucial for predicting the behavior of N-(4-ethylphenyl)-3-oxobutanamide in various contexts and for designing analogs with optimized properties for specific applications.

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